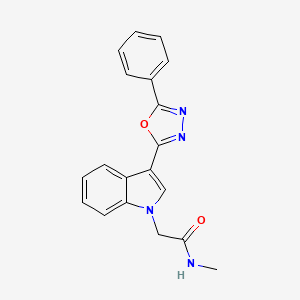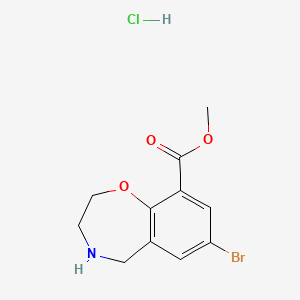
2-(Bromomethyl)cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Bromomethyl)cyclohexan-1-ol is an organic compound with the molecular formula C₇H₁₃BrO and a molecular weight of 193.08 g/mol It is characterized by a cyclohexane ring substituted with a bromomethyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Bromomethyl)cyclohexan-1-ol can be synthesized through several methods. One common approach involves the bromomethylation of cyclohexanol. This reaction typically uses paraformaldehyde and hydrobromic acid (HBr) in acetic acid (AcOH) as reagents . The reaction proceeds under mild conditions and yields the desired bromomethylated product with high efficiency.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar bromomethylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)cyclohexan-1-ol undergoes various chemical reactions, including:
Nucleophilic Substitution (S_N2): The bromomethyl group can be substituted by nucleophiles such as thiols or amines, leading to the formation of new carbon-sulfur or carbon-nitrogen bonds.
Elimination (E2): Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids, depending on the oxidizing agent used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium thiolate or primary amines, typically in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Elimination: Strong bases such as sodium ethoxide or potassium tert-butoxide are used in solvents like ethanol or tert-butanol.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Major Products Formed
Nucleophilic Substitution: Thiol or amine derivatives of cyclohexanol.
Elimination: Cyclohexene derivatives.
Oxidation: Cyclohexanone or cyclohexanecarboxylic acid.
Scientific Research Applications
2-(Bromomethyl)cyclohexan-1-ol has diverse applications in scientific research:
Biology: The compound can be used to modify biomolecules, enabling the study of biological pathways and interactions.
Medicine: It is investigated for its potential use in drug development, particularly as an intermediate in the synthesis of bioactive compounds.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)cyclohexan-1-ol depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond and the departure of the bromide ion .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanol: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
2-Bromo-1-phenylethanol: Contains a phenyl group instead of a cyclohexane ring, leading to different reactivity and applications.
2-(Chloromethyl)cyclohexan-1-ol: Similar structure but with a chlorine atom instead of bromine, resulting in different reactivity due to the difference in leaving group ability.
Uniqueness
2-(Bromomethyl)cyclohexan-1-ol is unique due to the presence of both a hydroxyl group and a bromomethyl group on the cyclohexane ring. This combination allows for a wide range of chemical transformations and applications, making it a versatile compound in synthetic chemistry and industrial processes.
Properties
IUPAC Name |
2-(bromomethyl)cyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO/c8-5-6-3-1-2-4-7(6)9/h6-7,9H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOOFFSRIPHRYFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CBr)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
859179-50-3 |
Source


|
| Record name | 2-(bromomethyl)cyclohexan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 4-{2-[(1-propyl-1H-indol-3-yl)sulfonyl]acetamido}benzoate](/img/structure/B2570621.png)

![4-(1,3-benzothiazol-2-yl)-N-[(4-methoxyphenyl)methyl]piperazine-1-carboxamide](/img/structure/B2570624.png)
![2-Chloro-1-[3-methyl-4-(3-methylphenyl)piperazino]-1-ethanone](/img/structure/B2570626.png)

![(2Z)-2-{4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-3-[5-nitro-2-(pyridin-2-ylsulfanyl)phenyl]prop-2-enenitrile](/img/structure/B2570629.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-naphthamide](/img/structure/B2570632.png)
![N-(benzo[d]thiazol-2-yl)-2-((8-oxo-5,6,7,8-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl)thio)acetamide](/img/structure/B2570633.png)
![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(p-tolyl)methanesulfonamide](/img/structure/B2570634.png)

![2-hydroxy-2-methyl-3-{4-oxo-4H,5H-thieno[3,2-c]pyridin-5-yl}propanoic acid](/img/structure/B2570640.png)
![3-tert-butyl-1-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]urea](/img/structure/B2570641.png)


